Guanfacine-alpha,alpha-d2 HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10Cl3N3O |
|---|---|
Molecular Weight |
284.6 g/mol |
IUPAC Name |
2,2-dideuterio-N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i4D2; |
InChI Key |
DGFYECXYGUIODH-YLENYTFQSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1Cl)Cl)C(=O)N=C(N)N.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |
Origin of Product |
United States |
Chemical Synthesis and Comprehensive Characterization of Guanfacine Alpha,alpha D2 Hcl
Methodologies for Site-Specific Deuteration at the Alpha-Positions of Guanfacine (B1203898)
The introduction of deuterium (B1214612) at specific molecular positions requires carefully designed synthetic strategies to ensure high isotopic enrichment and regioselectivity.
Synthetic Routes and Reaction Mechanisms for Deuterium Incorporation
While specific synthetic routes for Guanfacine-alpha,alpha-d2 HCl are not extensively detailed in publicly available literature, general principles of deuteration can be applied. A plausible approach involves the synthesis of a deuterated precursor, specifically 2,6-dichlorophenylacetic-d2 acid. One potential method for achieving this is through a hydrogen-deuterium exchange reaction on 2,6-dichlorophenylacetic acid. This can be accomplished by treating the acid with a deuterium source, such as deuterium oxide (D₂O), under basic or acidic conditions, or through metal-catalyzed exchange reactions. acs.org
Once the deuterated carboxylic acid is obtained, it can be condensed with guanidine (B92328) to form the final product. Several methods for the condensation of 2,6-dichlorophenylacetic acid or its derivatives with guanidine to form guanfacine have been described and could be adapted for the deuterated analog. lookchem.comyacooscience.comgoogle.comgoogle.com These methods include:
Direct condensation of the carboxylic acid with guanidine. lookchem.com
Conversion of the carboxylic acid to an acid chloride, followed by reaction with guanidine. yacooscience.com
Esterification of the carboxylic acid followed by condensation with guanidine. yacooscience.comgoogle.com
A recent development in the synthesis of α,α-dideuterated carboxylic acid derivatives involves the use of ynamide activation, which has been successfully applied to prepare a deuterated analogue of a synthetic intermediate of guanfacine. acs.org
Strategies for Achieving High Isotopic Purity and Regioselectivity
Achieving high isotopic purity and ensuring that deuterium is incorporated specifically at the alpha-positions are critical for the successful synthesis of this compound.
Strategies for High Isotopic Purity:
Use of Highly Enriched Deuterium Sources: The isotopic purity of the final product is directly dependent on the enrichment of the deuterium source used in the exchange or synthetic reactions.
Multiple Exchange Cycles: Repeating the hydrogen-deuterium exchange process multiple times can increase the level of deuterium incorporation.
Careful Control of Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and catalyst can maximize deuterium incorporation and minimize side reactions.
Strategies for Regioselectivity:
Directed Deuteration: Utilizing directing groups can guide the deuterium exchange to a specific position on the molecule. For the alpha-position of a phenylacetic acid derivative, the carboxylic acid group itself can influence the acidity of the alpha-protons, making them more susceptible to exchange.
Synthesis from a Deuterated Building Block: The most straightforward approach to ensure regioselectivity is to start with a building block that is already deuterated at the desired position, such as 2,6-dichlorophenylacetic-d2 acid.
Advanced Spectroscopic Characterization Techniques for Deuterated Guanfacine Analogs
Confirming the successful incorporation of deuterium and assessing the isotopic purity of this compound requires sophisticated analytical methods.
Application of Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (²H) NMR spectroscopy is a powerful tool for the direct detection and quantification of deuterium in a molecule. wikipedia.orgsigmaaldrich.com Unlike proton (¹H) NMR, which would show the disappearance of the signal corresponding to the alpha-protons, ²H NMR provides a direct signal for the incorporated deuterium.
Key Features of ²H NMR for Characterizing this compound:
Verification of Deuteration: A strong peak in the ²H NMR spectrum confirms the presence of deuterium. wikipedia.org
Chemical Shift: The chemical shift of the deuterium signal in the ²H NMR spectrum is very similar to the corresponding proton signal in the ¹H NMR spectrum, allowing for the confirmation of the deuteration site. sigmaaldrich.com
Quantitative Analysis: Under appropriate experimental conditions, the integration of the ²H NMR signal can be used to determine the isotopic enrichment at the alpha-positions. sigmaaldrich.com
Solid-state ²H NMR can also provide information about the orientation and dynamics of the C-D bond within the crystal lattice. lsu.edu
High-Resolution Mass Spectrometry for Isotopic Verification and Purity Assessment
High-resolution mass spectrometry (HRMS) is an essential technique for verifying the molecular weight of the deuterated compound and assessing its isotopic purity. nih.govresearchgate.net
Applications of HRMS in the Analysis of this compound:
Molecular Weight Confirmation: HRMS provides a highly accurate mass measurement, which can confirm the incorporation of two deuterium atoms by the corresponding increase in molecular weight compared to the non-deuterated guanfacine. The molecular formula for this compound is C₉H₈D₂Cl₃N₃O, with a molecular weight of 284.56. pharmaffiliates.comsapphirebioscience.com
Isotopic Purity Assessment: By analyzing the isotopic distribution of the molecular ion peak, HRMS can determine the percentage of the d2-labeled compound, as well as the presence of d0 (non-deuterated) and d1 (mono-deuterated) species. nih.gov This is crucial for understanding the isotopic purity of the synthesized compound. nih.gov
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm that the deuterium atoms are located at the alpha-position by analyzing the masses of the resulting fragment ions. nih.gov
Chromatographic Purity and Impurity Profiling of this compound
Ensuring the chemical purity of this compound is as important as confirming its isotopic composition. Chromatographic techniques are the primary methods used for this purpose.
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds. researchgate.netnih.gov A validated, stability-indicating HPLC method can be used to separate this compound from any process-related impurities or degradation products.
Key Aspects of Chromatographic Analysis:
Purity Determination: The area percentage of the main peak in the chromatogram provides a quantitative measure of the purity of the compound. A chromatographic purity of greater than 99% is often required for pharmaceutical-grade materials. ijpsdronline.com
Impurity Profiling: HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for identifying and characterizing any impurities present in the sample. nih.gov This includes starting materials, by-products from the synthesis, and any potential degradation products.
Stability Studies: Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, can be performed to develop a stability-indicating HPLC method. researchgate.netijpsdronline.com This ensures that any degradation products that might form during storage can be detected.
Investigation of Deuterium Kinetic Isotope Effects on Guanfacine S Metabolic Profile
Theoretical Framework of Kinetic Isotope Effects (KIE) in Enzyme-Mediated Reactions
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when hydrogen (¹H) is replaced with deuterium (B1214612) (²H or D) due to the doubling of atomic mass. wikipedia.org
The foundation of the deuterium KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium causes the C-D bond to have a lower zero-point energy, making it more stable and requiring more energy to break. A C-D bond is approximately 5 kJ/mol stronger than a corresponding C-H bond. libretexts.org This increased bond dissociation energy means that reactions involving the cleavage of a C-D bond will have a higher activation energy compared to the cleavage of a C-H bond. libretexts.orgquora.com
In Vitro Metabolic Stability Studies of Guanfacine-alpha,alpha-d2 HCl
Guanfacine's metabolism provides a relevant context for examining the impact of deuteration. The alpha-carbon of the acetyl group is a potential site for metabolic modification, making this compound a candidate for altered metabolic stability.
In vitro studies using human liver microsomes have established that guanfacine (B1203898) is primarily metabolized by the CYP3A4 isozyme, with potential minor contributions from CYP3A5. europa.eufda.govnih.govresearchgate.net The main metabolic pathway involves oxidation of the dichlorophenyl ring to form 3-hydroxyguanfacine (B195956), which is subsequently conjugated with sulfate (B86663) or glucuronic acid. nih.govdrugbank.com While the primary site of oxidation is the aromatic ring, metabolism at other sites, including the alpha-carbon, can occur. Deuteration at the alpha-carbon would specifically probe the contribution of metabolic pathways involving C-H bond cleavage at this position. If oxidation at the alpha-carbon is a competing metabolic pathway catalyzed by CYP3A4/5, its rate would be expected to decrease significantly in this compound.
To quantify the impact of deuteration, comparative in vitro studies are essential. By incubating both guanfacine and this compound in human liver microsomes or hepatocyte cultures, the intrinsic clearance (CLint) of each compound can be determined. nih.gov A lower CLint for the deuterated analog would confirm that C-H bond cleavage at the alpha-position is a rate-limiting step in its metabolism. nih.gov
Below is a hypothetical data table illustrating potential findings from such a comparative study, based on typical KIE values observed for CYP-mediated metabolism.
| Compound | System | Intrinsic Clearance (CLint) (μL/min/mg protein) | Calculated KIE (kH/kD) |
|---|---|---|---|
| Guanfacine HCl | Human Liver Microsomes | 25.4 | 4.2 |
| This compound | Human Liver Microsomes | 6.1 | |
| Guanfacine HCl | Human Hepatocytes | 18.9 | 4.1 |
| This compound | Human Hepatocytes | 4.6 |
This table presents hypothetical data for illustrative purposes. The KIE value is calculated as the ratio of CLint for Guanfacine HCl to that of this compound.
Exploration of Metabolic Shunting and Altered Metabolite Formation Pathways Induced by Deuteration
A significant consequence of slowing down one metabolic pathway through deuteration is the potential redirection of the drug molecule to other available metabolic routes. This phenomenon is known as "metabolic shunting". juniperpublishers.comresearchgate.netnih.govgabarx.com If the metabolism at the alpha-carbon of guanfacine is significantly slowed by deuteration, the substrate may be preferentially metabolized at alternative sites, such as the primary site of aromatic hydroxylation.
This can lead to a change in the ratio of metabolites formed. gabarx.com For instance, while the formation of any alpha-hydroxy metabolite would decrease, the formation of 3-hydroxyguanfacine and its subsequent conjugates might increase as a proportion of the total metabolites. Analyzing the metabolite profiles of both the deuterated and non-deuterated compounds using techniques like liquid chromatography-mass spectrometry (LC-MS) is crucial to identify and quantify these changes. nih.gov
The following table provides a hypothetical comparison of metabolite profiles, demonstrating the potential effects of metabolic shunting.
| Metabolite | Guanfacine HCl (% of Total Metabolites) | This compound (% of Total Metabolites) | Proposed Metabolic Pathway |
|---|---|---|---|
| 3-Hydroxyguanfacine | 75% | 85% | CYP3A4-mediated aromatic oxidation |
| alpha-Hydroxyguanfacine | 15% | 3% | CYP-mediated aliphatic oxidation |
| Other Minor Metabolites | 10% | 12% | Various |
This table presents hypothetical data for illustrative purposes to demonstrate the concept of metabolic shunting.
Impact of Deuteration on Renal Excretion Mechanisms (e.g., OCT2 transporter) in Preclinical Models
Currently, there is a lack of publicly available preclinical studies that specifically investigate the impact of deuteration, as in this compound, on the renal excretion mechanisms of guanfacine. While the renal disposition of the parent compound, guanfacine, has been characterized, and its interaction with the Organic Cation Transporter 2 (OCT2) is established, direct experimental data on how deuterium substitution at the alpha,alpha-position influences these processes is not found in the reviewed scientific literature.
Guanfacine is known to be a substrate for the OCT2 transporter, which plays a significant role in its active tubular secretion in the kidneys. nih.govresearchgate.net Preclinical studies in rats have demonstrated that co-administration of an OCT2 inhibitor, such as cimetidine, leads to a significant decrease in the renal clearance of guanfacine, thereby increasing its systemic exposure. nih.gov This highlights the importance of OCT2-mediated transport in the elimination of guanfacine.
The principle behind utilizing deuterium substitution in drug design, known as the deuterium kinetic isotope effect, is that the greater mass of deuterium compared to protium (B1232500) can lead to a slower rate of chemical reactions, including metabolic processes. acs.org This can potentially alter the pharmacokinetic profile of a drug, for instance, by reducing its rate of metabolism and thereby affecting its clearance. acs.org
However, without specific preclinical data for this compound, any discussion on its interaction with the OCT2 transporter and its subsequent impact on renal excretion would be purely speculative. To ascertain the effects of deuteration in this specific context, dedicated preclinical studies would be required. Such studies would need to compare the renal clearance and OCT2 transporter affinity of this compound with that of non-deuterated guanfacine in relevant animal models.
Advanced Analytical Applications of Guanfacine Alpha,alpha D2 Hcl in Preclinical Research
Role as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalytical Assays
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry-based bioanalysis. ethernet.edu.et Guanfacine-alpha,alpha-d2 HCl, with its deuterium (B1214612) labels, is an ideal internal standard for the quantification of guanfacine (B1203898). Because it has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. ethernet.edu.etacs.org This co-behavior allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results. acs.org
Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods
The development of robust and sensitive bioanalytical methods is crucial for understanding the behavior of drugs in biological systems. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for quantifying low concentrations of drugs and their metabolites in complex matrices like plasma and urine. ethernet.edu.eteijppr.com The use of this compound as an internal standard is integral to the development and validation of these methods for guanfacine. researchgate.net
Method validation ensures that the analytical procedure is accurate, precise, and reliable for its intended purpose. nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, and stability. In a typical HPLC-MS/MS method for guanfacine, specific precursor-to-product ion transitions are monitored for both guanfacine and its deuterated internal standard in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. researchgate.netresearchgate.net For instance, a method might monitor the transition of m/z 246.0 → 159.0 for guanfacine and m/z 252.0 → 161.1 for a deuterated internal standard. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard like this compound helps to ensure that the method meets the stringent requirements for bioanalytical method validation set by regulatory agencies. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | YMC BASIC (50 mm×2.0 mm, 3.5 µm) | researchgate.net |
| Mobile Phase | 10 mM ammonium (B1175870) formate (B1220265) (pH 4.0):acetonitrile (70:30, v/v) | researchgate.net |
| Flow Rate | 0.3 mL/min | researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI) | colab.wsbenthamscience.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | colab.wsbenthamscience.com |
| Guanfacine Transition | m/z 246.0 → 159.0 | researchgate.netresearchgate.net |
| Internal Standard Transition (example) | m/z 252.0 → 161.1 | researchgate.netresearchgate.net |
Strategies for Mitigating Matrix Effects and Ion Suppression in Complex Biological Matrices
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer source. eijppr.comchromatographyonline.com This interference, known as the matrix effect, can lead to ion suppression or enhancement, compromising the accuracy and precision of the analytical method. chromatographyonline.comnih.gov
The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects. gimitec.comfrontiersin.org Since the SIL-IS has the same retention time and ionization characteristics as the analyte, any suppression or enhancement of the signal will affect both compounds to a similar degree. ethernet.edu.et The ratio of the analyte response to the internal standard response remains constant, thus correcting for the variability introduced by the matrix. gimitec.com
Other strategies to mitigate matrix effects include:
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove interfering components from the sample before analysis. chromatographyonline.comgimitec.com
Chromatographic Separation: Optimizing the HPLC method to separate the analyte from co-eluting matrix components can significantly reduce ion suppression. eijppr.comgimitec.com
Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on ionization. eijppr.com
Precision Quantification of Guanfacine in Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Preclinical pharmacokinetic (PK) studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Pharmacodynamic (PD) studies investigate the relationship between drug concentration and its pharmacological effect. researchgate.net Accurate quantification of the drug in biological fluids and tissues is fundamental to both types of studies. fda.gov
The use of this compound as an internal standard in LC-MS/MS assays allows for the precise and accurate determination of guanfacine concentrations over a wide dynamic range, which is necessary for constructing reliable pharmacokinetic profiles. researchgate.netfda.gov These profiles are critical for understanding key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life. colab.wsnih.gov This precise data is vital for establishing dose-response relationships and for predicting efficacious and safe dosing regimens in subsequent clinical trials. europa.eu
| Pharmacokinetic Parameter | Description | Importance in Preclinical Research | Reference |
|---|---|---|---|
| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the blood or plasma. | Indicates the extent of drug absorption and potential for acute effects. | colab.wsfda.gov |
| Tmax (Time to Maximum Concentration) | The time at which Cmax is reached. | Provides information on the rate of drug absorption. | fda.gov |
| AUC (Area Under the Curve) | The total drug exposure over time. | Reflects the overall bioavailability of the drug. | colab.wsfda.gov |
| Elimination Half-life (t1/2) | The time required for the drug concentration to decrease by half. | Determines the dosing interval and time to reach steady-state. | nih.gov |
Application in Targeted and Untargeted Metabolomics Research for Tracing Biotransformation Pathways
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.gov This field plays a crucial role in understanding the biotransformation of drugs. Guanfacine undergoes metabolism primarily through oxidation mediated by the CYP3A4/5 enzymes, followed by sulfation and glucuronidation. europa.euresearchgate.net The main circulating metabolite is 3-OH-guanfacine sulphate. europa.eu
In targeted metabolomics , researchers look for a specific set of known metabolites. This compound can be used to develop quantitative assays for known guanfacine metabolites, allowing for the precise measurement of their formation and elimination.
In untargeted metabolomics , the goal is to comprehensively measure all detectable metabolites in a sample to identify novel biotransformation products or to observe global metabolic changes in response to drug administration. nih.gov While this compound itself is not typically used directly in the discovery phase of untargeted metabolomics, the analytical principles and platforms established with its use in quantitative assays are foundational for such exploratory studies. The characteristic isotopic pattern of deuterated compounds can also aid in distinguishing drug-related metabolites from endogenous molecules in complex mass spectra.
Utility in Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantitative analysis. researchgate.netnih.gov It is considered a primary ratio method by metrological institutes. The core principle of IDMS involves adding a known amount of an isotopically enriched standard, such as this compound, to a sample containing the analyte of unknown concentration. researchgate.net
Pharmacological and Biochemical Research with Guanfacine Alpha,alpha D2 Hcl in Preclinical Models
Comparative Receptor Binding Affinity and Selectivity Profiling
Guanfacine (B1203898) is characterized as a selective alpha-2A adrenergic receptor (α2A-AR) agonist. patsnap.comwikipedia.org Its therapeutic and physiological effects are primarily mediated through its high-affinity interaction with this specific receptor subtype. wikipedia.org
Guanfacine demonstrates a high affinity and potent agonist activity at the α2A-AR. This receptor is predominantly located in various regions of the human brain, with notable concentrations in the prefrontal cortex (PFC) and brainstem. patsnap.comactaspsiquiatria.esyoutube.com The interaction with α2A-ARs in the PFC is central to its effects on cognitive functions, while its binding to receptors in the brainstem contributes to its influence on sympathetic outflow. patsnap.comyoutube.com The high selectivity for the α2A subtype is a key feature that distinguishes guanfacine from other α2-adrenergic agonists like clonidine. wikipedia.orgnih.gov
Interactive Table: Binding Profile of Guanfacine at α2A-AR
| Parameter | Value | Receptor Subtype | Reference |
|---|---|---|---|
| Agonist Activity | Full Agonist | α2A-Adrenergic | drugbank.com |
A critical aspect of guanfacine's pharmacological profile is its marked selectivity for the α2A-AR subtype over the α2B-AR and α2C-AR subtypes. nih.gov Preclinical receptor-binding studies have consistently demonstrated this preference. Research indicates that guanfacine possesses an affinity for the α2A-AR that is 15 to 20 times higher than for the α2B or α2C subtypes. nih.govdovepress.com Some studies suggest this selectivity may be even more pronounced, with an affinity approximately 60 times greater for α2A compared to α2B and 20 times greater compared to α2C receptors. actaspsiquiatria.es This selectivity is believed to contribute to its specific therapeutic effects while minimizing certain side effects associated with less selective α2-agonists. nih.govdovepress.com For instance, the binding affinity for the α2B-AR is considered so low as to be clinically irrelevant. drugbank.com
Interactive Table: Comparative Adrenergic Receptor Selectivity of Guanfacine
| Receptor Subtype | Affinity Ratio (vs. α2A-AR) | Finding | Reference |
|---|---|---|---|
| α2A-AR | 1 (Reference) | High Affinity | actaspsiquiatria.esnih.govdovepress.com |
| α2B-AR | 15-60x Lower | Low Affinity | actaspsiquiatria.esnih.govdovepress.com |
While guanfacine's primary activity is at the α2A-AR, its interaction with other receptors has been investigated to fully characterize its selectivity.
Imidazoline (B1206853) I1 Receptor: Unlike other α2-agonists such as clonidine, which shows significant affinity for imidazoline I1 receptors, guanfacine is noted for its high selectivity for the α2A-AR and has very low affinity for imidazoline receptors. nih.govdovepress.comnih.govmdpi.com This distinction is a key pharmacological differentiator between the two compounds.
Interactive Table: Guanfacine Binding at Ancillary Receptors
| Receptor | Finding | Potency (EC50) | Reference |
|---|---|---|---|
| Imidazoline I1 Receptor | Very Low Affinity | Not significant | dovepress.comnih.govmdpi.com |
Cellular and Molecular Mechanism of Action Investigations in Preclinical Systems
The therapeutic effects of guanfacine on cognitive functions are understood to originate from its modulation of neuronal signaling pathways within the prefrontal cortex (PFC).
The mechanism of action for guanfacine in the PFC is primarily mediated by its effects on post-synaptic α2A-ARs located on the dendritic spines of pyramidal neurons. dovepress.comyale.edutandfonline.comnih.gov Stimulation of these receptors strengthens the connectivity of PFC networks, which are crucial for executive functions like attention, impulse control, and working memory. yale.edunih.govnih.gov In preclinical models, the binding of guanfacine to these post-synaptic receptors has been shown to enhance the firing of PFC neurons and improve the signal-to-noise ratio in these circuits. nih.govnih.gov This action strengthens top-down control exerted by the PFC over attention and behavior. nih.govyale.edu
The α2A-AR is a G-protein coupled receptor that, upon activation by an agonist like guanfacine, inhibits the enzyme adenylyl cyclase. actaspsiquiatria.es This enzymatic inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). tandfonline.comnih.govpharmacyfreak.com The decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), a key component of the cAMP-PKA signaling pathway. nih.govnih.gov
In the dendritic spines of PFC neurons, this inhibition of the cAMP-PKA pathway has a crucial consequence: it leads to the closure of nearby potassium (K+) channels, specifically hyperpolarization-activated cyclic nucleotide-gated (HCN) and KCNQ channels. nih.govnih.govpharmacyfreak.com The closure of these channels strengthens synaptic connections, stabilizes membrane potentials, and enhances the efficiency of neuronal signaling, thereby bolstering working memory and attention regulation. tandfonline.comnih.govpharmacyfreak.com This inhibition of cAMP signaling is the core molecular mechanism by which guanfacine strengthens PFC network function. tandfonline.comnih.govnih.gov
Impact on Ion Channel Function (e.g., HCN and KCNQ Channels) in Neuronal Activity
Guanfacine indirectly influences HCN channels by its primary action as a selective alpha-2A adrenergic receptor agonist. researchgate.netnih.govnih.gov Stimulation of these receptors in the prefrontal cortex (PFC) leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). researchgate.netnih.govaesnet.org Since cAMP is a direct activator of HCN channels, the reduction in its levels leads to the closure of these channels. researchgate.netresearchgate.netnih.gov This closure is significant as HCN channels, when open, contribute to a "leaky" neuronal membrane, which can dampen synaptic inputs. By closing these channels, guanfacine effectively strengthens the synaptic signals and enhances the connectivity of PFC neuronal networks. researchgate.netnih.gov
In addition to its effects on HCN channels, guanfacine also impacts potassium channels. Research has shown that guanfacine's action on alpha-2A adrenoceptors inhibits cAMP-PKA signaling, which is responsible for the opening of nearby potassium (K+) channels. researchgate.netnih.gov By inhibiting this pathway, guanfacine helps to maintain a more stable membrane potential, further contributing to enhanced neuronal firing and improved cognitive functions mediated by the PFC. researchgate.netnih.gov
Table 1: Summary of Guanfacine's Impact on Ion Channel Function
| Ion Channel | Direct/Indirect Action | Mechanism | Consequence on Neuronal Activity |
|---|---|---|---|
| HCN Channels | Indirect | Decreases intracellular cAMP via alpha-2A adrenoceptor agonism, leading to channel closure. researchgate.netnih.govaesnet.org | Strengthens synaptic signals and enhances neuronal network connectivity in the prefrontal cortex. researchgate.netnih.gov |
| KCNQ Channels | Indirect | Inhibits cAMP-PKA signaling via alpha-2A adrenoceptor agonism, preventing channel opening. researchgate.netnih.gov | Stabilizes membrane potential, contributing to enhanced neuronal firing. researchgate.netnih.gov |
Neurotransmission Modulation Research, specifically Noradrenergic Dynamics
The primary mechanism through which guanfacine modulates neurotransmission is by acting as a selective agonist for the alpha-2A adrenergic receptor. youtube.comnih.gov This selectivity is a key feature that distinguishes it from other alpha-2 adrenergic agonists. youtube.com While specific studies on Guanfacine-alpha,alpha-d2 HCl are not available, the wealth of research on guanfacine elucidates its role in modulating noradrenergic dynamics.
In preclinical models, this targeted engagement of alpha-2A adrenoceptors has been shown to improve working memory and attention. drugbank.com By strengthening the connectivity of PFC networks, guanfacine enhances the "signal-to-noise" ratio in neuronal communication, allowing for more focused and efficient cognitive processing. nih.gov Animal studies have demonstrated that guanfacine can reduce overactivity and impulsiveness, behaviors associated with dysregulated noradrenergic systems. drugbank.comresearchgate.net For instance, in spontaneously hypertensive rats (SHR), an animal model of ADHD, guanfacine administration has been shown to normalize behaviors related to inattention and impulsivity. researchgate.netnih.gov
Furthermore, research in nonhuman primates has shown that guanfacine can enhance the cognitive functioning of the prefrontal cortex through its actions at postjunctional α2A-adrenergic receptors. nih.gov This targeted modulation of noradrenergic pathways in the PFC is believed to be the cornerstone of its therapeutic effects.
Preclinical Pharmacokinetic Investigations of this compound
While specific pharmacokinetic data for this compound is not available in published literature, extensive preclinical studies on guanfacine provide a robust framework for understanding its absorption, distribution, metabolism, and excretion profile. These studies have been conducted in various animal species, offering insights into how the compound behaves in a biological system.
Comparative Absorption and Distribution Studies in Various Animal Species
Following oral administration, guanfacine is rapidly and well-absorbed in several animal species, including rats and dogs. tga.gov.au In these preclinical models, the bioavailability of guanfacine is generally high, indicating efficient absorption from the gastrointestinal tract. tga.gov.au
Once absorbed, guanfacine is widely distributed throughout the body. nih.gov It exhibits a relatively high volume of distribution, suggesting significant tissue penetration. drugbank.com Plasma protein binding of guanfacine is moderate, which allows for a substantial fraction of the drug to be free and pharmacologically active. nih.gov
Evaluation of Systemic Exposure and Bioavailability in Preclinical Models
In animal models, the systemic exposure to guanfacine, as measured by the area under the plasma concentration-time curve (AUC), is generally proportional to the administered dose. nih.gov The oral bioavailability of immediate-release guanfacine has been reported to be high in various species. tga.gov.au For instance, in rats, the bioavailability is substantial, contributing to its systemic effects after oral dosing. nih.gov
Elimination Half-life and Clearance Rate Determination in Animal Models
The elimination half-life of guanfacine varies across different animal species. In rats, the half-life is relatively short. tga.gov.au The clearance of guanfacine is mediated by both hepatic metabolism and renal excretion. nih.govnih.gov A significant portion of the drug is eliminated unchanged in the urine, while the remainder undergoes metabolism in the liver, primarily through the cytochrome P450 system. drugbank.comnih.govnih.gov
Table 2: Summary of Preclinical Pharmacokinetic Parameters of Guanfacine
| Parameter | Finding in Animal Models | Species Studied |
|---|---|---|
| Absorption | Rapid and efficient following oral administration. tga.gov.au | Rats, Dogs tga.gov.au |
| Bioavailability | Generally high. tga.gov.au | Rats, Dogs tga.gov.au |
| Distribution | Wide tissue distribution with a high volume of distribution. drugbank.comnih.gov | General preclinical models |
| Plasma Protein Binding | Moderate. nih.gov | General preclinical models |
| Systemic Exposure (AUC) | Generally dose-proportional. nih.gov | Rats nih.gov |
| Elimination Half-life | Varies by species; relatively short in rats. tga.gov.au | Rats tga.gov.au |
| Clearance | Occurs through both hepatic metabolism and renal excretion. nih.govnih.gov | General preclinical models |
Research on Isotope Effects on Pharmacological Activity and Potency in In Vitro and Ex Vivo Assays
There is a lack of publicly available research specifically investigating the isotope effects of this compound on its pharmacological activity and potency in in vitro and ex vivo assays. However, the principles of kinetic isotope effects (KIE) provide a theoretical basis for predicting how deuterium (B1214612) substitution might influence the compound's properties.
The substitution of hydrogen with deuterium, a heavier isotope, can slow down the rate of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen bond. researchgate.net This is known as the kinetic isotope effect. In the context of drug metabolism, if the deuterated position is a site of metabolic transformation by enzymes such as cytochrome P450, the rate of metabolism can be reduced. nih.gov
Guanfacine is primarily metabolized by CYP3A4. drugbank.comnih.gov If the alpha,alpha-d2 substitution in this compound occurs at a position susceptible to CYP3A4-mediated oxidation, it is plausible that the deuterated compound would exhibit a slower rate of metabolism compared to its non-deuterated counterpart. This could potentially lead to:
Increased half-life: A slower metabolic clearance would result in a longer elimination half-life. researchgate.net
Future Directions and Emerging Research Paradigms for Deuterated Alpha 2a Adrenergic Agonists
Development of Novel Deuterated Alpha-2A Adrenergic Agonists with Tailored Metabolic and Pharmacological Profiles
The primary rationale for deuterating drugs is to leverage the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic processes that involve breaking this bond. symeres.comresearchgate.net This can lead to several desirable outcomes for alpha-2A adrenergic agonists:
Enhanced Metabolic Stability: Deuteration at sites susceptible to cytochrome P450-mediated oxidation can decrease the rate of metabolism. researchgate.net This often results in a reduced systemic clearance and a longer drug half-life, potentially allowing for less frequent dosing and more stable plasma concentrations. symeres.comresearchgate.net
Altered Metabolite Profiles: By slowing down specific metabolic pathways, deuteration can shift the metabolism towards alternative routes. This "metabolic shunting" can be advantageous if it reduces the formation of undesirable or toxic metabolites, or increases the concentration of active metabolites. researchgate.net
Improved Pharmacokinetic/Pharmacodynamic Relationships: A more predictable pharmacokinetic profile can lead to a more consistent and potentially improved pharmacodynamic response. researchgate.net
The development of novel deuterated alpha-2A adrenergic agonists involves identifying the metabolic "hot spots" on the molecule and selectively replacing hydrogen with deuterium (B1214612) at these positions. This tailored approach seeks to optimize the drug's disposition while preserving its desired pharmacological activity at the alpha-2A adrenergic receptor. acs.org Researchers are exploring new synthetic methods to facilitate the precise incorporation of deuterium into complex molecules like guanfacine (B1203898) analogs. acs.org The increasing number of deuterated drug candidates entering clinical trials underscores the pharmaceutical industry's strong interest in this strategy to create improved medicines. acs.org
Integration of Advanced Computational Chemistry and Molecular Dynamics Simulations in Deuterated Drug Design
Modern drug design increasingly relies on computational methods to predict and understand molecular interactions, and the development of deuterated compounds is no exception. researchgate.net Advanced computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for designing deuterated alpha-2A adrenergic agonists. researchgate.net
Predicting Kinetic Isotope Effects: Computational models can help predict the magnitude of the KIE at various positions in a molecule, allowing medicinal chemists to prioritize which sites to deuterate for the most significant impact on metabolic stability.
Simulating Receptor-Ligand Interactions: MD simulations provide insights into the dynamic behavior of a drug binding to its target receptor. researchgate.net While deuteration is a minor structural modification, it can subtly alter noncovalent interactions like hydrogen bonding and van der Waals forces. researchgate.netmdpi.com Computational studies can model how these changes might affect the binding affinity and functional activity (agonist or antagonist) of a deuterated ligand at the alpha-2A adrenoceptor. mdpi.com For instance, simulations can reveal whether deuteration impacts the stability of the ligand-receptor complex or the conformational changes required for receptor activation. researchgate.netmdpi.com
Elucidating Binding Modes: The combination of experimental techniques like hydrogen-deuterium exchange mass spectrometry (DXMS) with molecular docking and MD simulations has proven powerful for defining how a ligand binds to its target, especially when crystal structures are unavailable. nih.govnih.gov This integrated approach can guide the rational design of new deuterated analogs with improved potency and selectivity. nih.govnih.gov
The use of these in-silico methods helps to streamline the drug discovery process, reducing costs and time by allowing for the virtual screening and optimization of deuterated candidates before committing to expensive and time-consuming synthesis and preclinical testing. researchgate.net
Table 1: Computational Approaches in Deuterated Drug Design
| Computational Technique | Application in Deuterated Drug Design | Potential Outcome for Alpha-2A Agonists |
|---|---|---|
| Quantum Mechanics (QM) | Calculation of bond strengths and prediction of Kinetic Isotope Effect (KIE) magnitude. | Identification of optimal deuteration sites for maximizing metabolic stability. |
| Molecular Docking | Predicting the binding pose and affinity of deuterated analogs within the alpha-2A receptor binding site. nih.gov | Screening of virtual libraries to prioritize candidates with high receptor affinity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-receptor complex over time to assess stability and conformational changes. researchgate.netnih.gov | Understanding how deuteration affects receptor activation and signaling pathways. |
| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of deuterated versus non-deuterated compounds. | Quantitative prediction of the impact of deuteration on binding potency. |
Exploration of Deuterated Guanfacine Analogs as Pharmacological Probes for Receptor Dynamics and Signaling Pathways
Beyond their therapeutic potential, deuterated compounds serve as invaluable research tools. symeres.com Deuterated analogs of guanfacine can be used as pharmacological probes to gain a deeper understanding of alpha-2A adrenergic receptor biology.
The enhanced metabolic stability of deuterated ligands makes them ideal for in-vitro and in-vivo studies of receptor function. scispace.com Because they are less prone to degradation, they can provide a more stable and sustained interaction with the receptor, facilitating more precise measurements of:
Receptor Occupancy: Stable probes allow for more accurate determination of the time a ligand spends bound to the receptor, which is crucial for understanding the relationship between receptor occupancy and downstream signaling.
Receptor Trafficking: Researchers can better track the internalization and recycling of receptors after agonist stimulation, processes that are fundamental to signal termination and resensitization.
Signal Transduction: Guanfacine's action involves inhibiting the production of cyclic AMP (cAMP). nih.gov Using a stable deuterated analog can help in meticulously dissecting the G-protein coupling and subsequent intracellular signaling cascades without the confounding variable of rapid ligand metabolism. nih.gov
Furthermore, the subtle changes in molecular properties upon deuteration can be exploited. nih.gov Comparing the binding and signaling profiles of a deuterated analog with its non-deuterated parent can reveal nuanced details about the structure-activity relationship and the specific molecular interactions that govern receptor activation. mdpi.com
Applications in Advanced Metabolic Tracing and Pathway Elucidation Studies using Stable Isotopes
Stable isotope-labeled compounds, including those with deuterium, are exceptional tools for studying drug metabolism and pharmacokinetics (DMPK). symeres.comacs.org The use of deuterated guanfacine in metabolic tracing studies offers a powerful, non-radioactive method to map its metabolic fate. scispace.com
When a deuterated drug is administered, its metabolites will retain the deuterium label, creating a unique mass signature. This allows for the use of mass spectrometry to easily distinguish drug-related material from endogenous compounds in biological samples (e.g., plasma, urine). scispace.com This "mass tag" simplifies the identification and structural elucidation of metabolites. acs.org
Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR) spectroscopy technique that can visualize metabolic pathways in real-time without radiation exposure. nih.gov By administering a deuterated substrate, researchers can track its conversion into various downstream metabolites, providing a dynamic view of metabolic processes within tissues. nih.govmdpi.com While often used with simple molecules like glucose, the principles of DMI could be adapted to track the metabolic processing of more complex deuterated drugs like a guanfacine analog, offering unprecedented spatial and biochemical insights. nih.gov
Role of Deuterated Compounds in Understanding Endogenous Neurotransmitter Turnover and Regulation
The function of alpha-2A adrenergic agonists like guanfacine is intrinsically linked to the noradrenergic system. nih.gov Deuterated compounds provide powerful tools for studying the dynamics of endogenous neurotransmitters, such as norepinephrine (B1679862).
The turnover (synthesis, release, and degradation) of neurotransmitters is a fundamental aspect of neurobiology. helsinki.fi By administering deuterated precursors of a neurotransmitter, scientists can measure the rate at which new, labeled neurotransmitter molecules are synthesized and incorporated into the system. This approach, often coupled with techniques like microdialysis and mass spectrometry, allows for the quantification of neurotransmitter dynamics in specific brain regions. helsinki.fi
Using deuterated tracers can help answer key questions about how alpha-2A adrenergic agonists modulate neurotransmitter systems. For example, researchers could use these techniques to quantify how chronic treatment with a deuterated guanfacine analog affects the synthesis and release rates of norepinephrine in the prefrontal cortex. This provides a more detailed understanding of the neurochemical adaptations that occur during treatment, moving beyond simple measurements of static neurotransmitter levels. helsinki.fibiorxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
